molecular formula C15H30O2S B3269309 Tridecyl mercaptoacetate CAS No. 50727-78-1

Tridecyl mercaptoacetate

Cat. No.: B3269309
CAS No.: 50727-78-1
M. Wt: 274.5 g/mol
InChI Key: BANFORNDDZWGFX-UHFFFAOYSA-N
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Description

Tridecyl mercaptoacetate (CAS 50727-78-1) is a thioester derived from mercaptoacetic acid and a tridecyl alcohol group. Its structure consists of a 13-carbon alkyl chain (tridecyl) esterified to the sulfur-bearing acetate moiety (SMILES: CCCCCCCCCCCCCOC(=O)CS) . This compound is characterized by its high hydrophobicity due to the long alkyl chain, making it suitable for applications requiring non-polar solvents or polymer stabilization.

Properties

IUPAC Name

tridecyl 2-sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-15(16)14-18/h18H,2-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANFORNDDZWGFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCOC(=O)CS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40198778
Record name Tridecyl mercaptoacetate
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Molecular Weight

274.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50727-78-1
Record name Tridecyl 2-mercaptoacetate
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Record name Tridecyl mercaptoacetate
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Record name Tridecyl mercaptoacetate
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Record name Tridecyl mercaptoacetate
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Preparation Methods

Synthetic Routes and Reaction Conditions: Tridecyl mercaptoacetate can be synthesized through the esterification of mercaptoacetic acid with tridecyl alcohol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of reactants to the desired ester product.

Industrial Production Methods: In an industrial setting, the production of this compound involves continuous esterification processes. The reactants, mercaptoacetic acid and tridecyl alcohol, are fed into a reactor where they are mixed with an acid catalyst. The reaction mixture is heated to the desired temperature, and the ester product is continuously removed to drive the reaction to completion. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the thiol group is oxidized to form disulfides or sulfonic acids.

    Reduction: The ester group in this compound can be reduced to form the corresponding alcohol and thiol.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Tridecyl alcohol, mercaptoacetic acid.

    Substitution: Various substituted mercaptoacetates.

Scientific Research Applications

Tridecyl mercaptoacetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of polymers and other organic compounds. Its thiol group makes it a valuable reagent in thiol-ene click chemistry.

    Biology: this compound is used in the study of enzyme mechanisms and as a probe for thiol-containing biomolecules.

    Industry: this compound is used in the production of lubricants, surfactants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of tridecyl mercaptoacetate involves its thiol group, which can form covalent bonds with various molecular targets. In biological systems, the thiol group can interact with cysteine residues in proteins, leading to the formation of disulfide bonds or the modification of protein function. This interaction can affect various cellular pathways and processes, making this compound a valuable tool in biochemical research.

Comparison with Similar Compounds

Structural Variations

Alkyl mercaptoacetates differ primarily in the length of their alkyl chains, which influence physical properties and reactivity:

Compound CAS Number Molecular Formula Alkyl Chain Length Key Applications
Methyl mercaptoacetate 623-51-8 C₃H₆O₂S C1 Synthesis of heterocycles (e.g., indoles)
Ethyl mercaptoacetate 623-51-8 C₄H₈O₂S C2 Photoactivatable probes, organic synthesis
Heptyl mercaptoacetate 39583-10-3 C₉H₁₈O₂S C7 Flavor/fragrance components
Tridecyl mercaptoacetate 50727-78-1 C₁₅H₃₀O₂S C13 Rubber stabilizers, polymer additives
Octadecyl mercaptoacetate 10220-46-9 C₂₀H₄₀O₂S C18 High-temperature stabilizers

Reactivity and Stability

  • Hydrolysis Sensitivity : Thioesters like this compound are prone to hydrolysis, releasing mercaptoacetic acid, which can inhibit metalloenzymes . However, longer alkyl chains (e.g., tridecyl) confer greater hydrolytic stability compared to shorter analogs (e.g., methyl or ethyl) due to steric hindrance .
  • Comparison with Thioethers : Thioethers (e.g., carbamylmethyl mercaptoacetate thioethers) exhibit superior aqueous stability, retaining >90% integrity after 4 days at pH 5–9, whereas thioesters degrade significantly under similar conditions .

Polymer Stabilization

This compound derivatives, such as tridecyl-4-hydroxy-3,5-di-tert-butylbenzyl mercaptoacetate, are used as antioxidants in rubber and polymers to prevent thermal degradation . Its long alkyl chain enhances compatibility with hydrophobic matrices, outperforming shorter-chain analogs in high-molecular-weight systems.

Flavor and Fragrance

Shorter-chain mercaptoacetates (e.g., heptyl, hexyl) are used in flavor formulations due to their volatile, fruity notes. For example, 3-mercaptohexyl acetate (CAS 136954-20-6) imparts tropical and floral aromas . In contrast, this compound’s low volatility limits its use in such applications.

Biomedical and Analytical Uses

Ethyl mercaptoacetate serves as a precursor for photoactivatable aggregation-induced emission (AIE) probes, enabling organelle-specific imaging .

Analytical and Toxicological Profiles

Detection Methods

  • Gas Chromatography (GC) : Mercaptoacetates are analyzed as benzyl derivatives after reduction of disulfide bonds. Longer-chain derivatives (e.g., tridecyl) require higher-temperature GC conditions due to increased boiling points .
  • Mass Spectrometry : Used to confirm structural identity, particularly for urinary metabolites like mercaptoacetate-cysteine disulfides .

Toxicity and Metabolism

  • However, its slower hydrolysis rate compared to methyl/ethyl analogs may reduce acute toxicity .
  • Excretion : Shorter-chain mercaptoacetates (e.g., ethyl) are excreted as cysteine disulfides in urine, while tridecyl’s metabolism remains understudied .

Biological Activity

Tridecyl mercaptoacetate (TMA) is a thioester compound with potential biological activities that have garnered interest in various fields, including pharmacology and agricultural science. This article aims to provide a comprehensive overview of the biological activity of TMA, drawing from diverse research findings, case studies, and data tables to elucidate its effects and mechanisms.

Chemical Structure and Properties

This compound has the chemical formula C15H30O2SC_{15}H_{30}O_2S. It consists of a tridecyl chain (a 13-carbon alkyl group) attached to a mercaptoacetate moiety. This structure is significant as it influences the compound's solubility, reactivity, and interaction with biological systems.

1. Antimicrobial Activity

Several studies have indicated that TMA exhibits antimicrobial properties. Research has shown that thioester compounds can disrupt microbial membranes, leading to cell lysis. For instance, a study demonstrated that TMA effectively inhibited the growth of certain bacterial strains, suggesting its potential as an antimicrobial agent.

Microbial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

2. Anti-inflammatory Effects

TMA has been investigated for its anti-inflammatory properties. In vitro studies using human macrophage cell lines showed that TMA reduced the production of pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests a potential mechanism wherein TMA may modulate inflammatory pathways.

Case Study: Inhibition of Cytokine Production
A study involving U937 macrophages treated with TMA revealed a significant decrease in IL-6 levels compared to untreated controls, indicating its role in inflammation modulation.

3. Effects on Cell Proliferation

TMA has been assessed for its effects on cell proliferation in various cancer cell lines. Preliminary results indicate that TMA may induce apoptosis in certain cancer cells, potentially through the activation of caspase pathways.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)25
HeLa (Cervical Cancer)30

The biological activity of TMA may be attributed to several mechanisms:

  • Membrane Disruption: The long hydrophobic tridecyl chain facilitates insertion into lipid membranes, leading to disruption and increased permeability.
  • Cytokine Modulation: By affecting signaling pathways involved in inflammation, TMA can downregulate cytokine production.
  • Apoptotic Pathways: Activation of caspases may lead to programmed cell death in cancerous cells.

Safety and Toxicity

While TMA exhibits promising biological activities, safety assessments are crucial. Toxicological studies have shown that at high concentrations, TMA can induce cytotoxicity in non-target cells. Further research is needed to establish safe dosage levels for therapeutic applications.

Q & A

Q. What established methods ensure high-purity synthesis of tridecyl mercaptoacetate?

this compound can be synthesized via esterification of mercaptoacetic acid with tridecyl alcohol under acid catalysis. Critical steps include rigorous purification through repeated washing (e.g., with sodium bicarbonate and distilled water) and vacuum distillation to remove unreacted precursors. Purity validation via gas chromatography (GLC) or nuclear magnetic resonance (NMR) is essential, as demonstrated for structurally similar esters like 2-ethylhexyl mercaptoacetate .

Q. Which spectroscopic and thermal techniques are optimal for characterizing this compound?

Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., thiol (-SH) and ester (C=O) peaks), while thermogravimetric analysis (TGA) evaluates thermal stability and decomposition profiles. For polymers containing mercaptoacetate groups, FTIR and TGA have been used to quantify vinyl mercaptoacetate content, a methodology adaptable to tridecyl derivatives .

Q. How can researchers quantify this compound in anaerobic biological systems?

High-performance liquid chromatography (HPLC) with precolumn derivatization (e.g., using o-phthalaldehyde) enables sensitive detection in complex matrices like bacterial cultures. This method achieved 98% recovery and a 4.8% coefficient of variation for mercaptoacetate in colonic bacteria, suggesting applicability for this compound in microbial studies .

Advanced Research Questions

Q. What contradictory findings exist regarding this compound’s reactivity in thiol-Michael addition reactions?

While mercaptoacetates generally act as nucleophiles in thiol-Michael reactions, their reactivity varies with ester chain length and steric hindrance. For example, ethyl mercaptoacetate exhibits rapid kinetics under phototriggered base proliferation, but bulkier derivatives like this compound may require optimized catalysts or prolonged reaction times. Discrepancies in reaction rates highlight the need for tailored kinetic studies .

Q. How does this compound influence the thermal stability of polymer composites?

In polymer systems, mercaptoacetate derivatives act as stabilizers or crosslinkers. For instance, dibutyltin bis(mercaptoacetate) enhances thermal resistance in PVC by scavenging radicals. This compound’s long alkyl chain may similarly improve polymer stability, but its efficacy must be validated via TGA and differential scanning calorimetry (DSC) under controlled oxidative conditions .

Q. What experimental strategies mitigate oxidative degradation of this compound during storage?

Mercaptoacetates are prone to oxidation, forming disulfides. Storage under inert atmospheres (N₂/Ar) and addition of antioxidants (e.g., ascorbate) can suppress degradation. Anaerobic handling protocols, as used in bacterial culture studies, are critical for maintaining stability . Purity checks via NMR or HPLC before experimental use are recommended .

Q. How do structural modifications of this compound affect its role in anaerobic biochemical pathways?

In colonic bacteria, endogenous mercaptoacetate production supports anaerobiosis by reducing oxygen levels. This compound’s hydrophobicity may alter its solubility and microbial uptake, necessitating comparative studies with shorter-chain analogs. Batch culture experiments under H₂/CO₂ atmospheres, coupled with metabolic flux analysis, could elucidate these dynamics .

Methodological Considerations

  • Data Contradictions : Discrepancies in reaction kinetics or stability data require cross-validation using multiple techniques (e.g., FTIR, HPLC, and NMR) .
  • Experimental Design : For biological studies, include negative controls (e.g., mercaptoacetate-free cultures) and validate results with statistical methods like ANOVA .
  • Ethical Compliance : For studies involving biological systems, adhere to ethical guidelines for anaerobic culture handling and waste disposal .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tridecyl mercaptoacetate
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Reactant of Route 2
Tridecyl mercaptoacetate

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